5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
CAS No.:
Cat. No.: VC16216950
Molecular Formula: C9H13IN2O3
Molecular Weight: 324.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13IN2O3 |
|---|---|
| Molecular Weight | 324.12 g/mol |
| IUPAC Name | 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine |
| Standard InChI | InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
| Standard InChI Key | WHBSBUFQVWQROF-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOC1=NC=NC=C1I |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is C₉H₁₃IN₂O₃, with a molecular weight of 324.12 g/mol. The IUPAC name is 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine, reflecting its substitution pattern. The pyrimidine core adopts a planar geometry, while the ether side chain enhances solubility in polar solvents. Key spectroscopic data include:
| Property | Value |
|---|---|
| InChI | InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
| InChI Key | WHBSBUFQVWQROF-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOC1=NC=NC=C1I |
| Boiling Point | Estimated 320–350°C (decomposes) |
| Solubility | Soluble in DMF, DMSO, THF; moderate in ethanol |
The iodine atom at position 5 serves as a reactive site for further functionalization, while the oligoethylene glycol chain improves aqueous compatibility .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically begins with the iodination of 4-hydroxypyrimidine derivatives. A common route involves:
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Protection of the pyrimidine hydroxyl group using a trimethylsilyl (TMS) or SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent undesired side reactions .
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Iodination via electrophilic aromatic substitution using N-iodosuccinimide (NIS) in anhydrous acetonitrile or dichloromethane.
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Alkylation of the protected intermediate with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., NaH in DMF).
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Deprotection using acidic or fluoride-based reagents to yield the final product .
Yields range from 45% to 65%, with purity >95% achievable via column chromatography or recrystallization.
Industrial Production Challenges
Industrial-scale synthesis faces hurdles such as:
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Cost of iodinating agents: NIS is expensive, necessitating catalytic iodination methods.
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Purification complexity: The polar ether side chain complicates distillation, favoring chromatographic techniques.
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Byproduct formation: Dimerization or over-alkylation may occur, requiring stringent temperature control .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The C–I bond undergoes facile substitution with nucleophiles (e.g., azide, thiols):
Reaction conditions: DMF, 60°C, 12 hours. Products include 5-azido derivatives used in "click chemistry" .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids:
This reaction constructs biaryl systems relevant to kinase inhibitors .
Applications in Scientific Research
Medicinal Chemistry
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Antiviral agents: Analogous pyrimidines with phosphonomethoxyethoxy side chains exhibit activity against retroviruses, with EC₅₀ values comparable to tenofovir .
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Kinase inhibitors: The iodine atom facilitates radioiodination for tracer development in PET imaging.
Materials Science
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Liquid crystals: The ether chain promotes mesophase formation in thermotropic liquid crystals.
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Coordination polymers: Pyrimidine-nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
Comparative Analysis with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| 5-Iodo-4-methoxypyrimidine | Shorter methoxy substituent | Limited solubility; fewer coupling reactions |
| 5-Bromo-4-[2-(2-Methoxyethoxy)ethoxy]pyrimidine | Bromine instead of iodine | Lower reactivity in cross-couplings |
The triethylene glycol chain in 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine confers a 3-fold increase in aqueous solubility compared to methoxy analogues .
Future Directions
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Catalytic iodination: Development of Pd-catalyzed C–H iodination to replace NIS.
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Bioconjugation: Exploiting azide derivatives for antibody-drug conjugates.
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